

# ZBH clinical trial protocol for knee replacement

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ZBH**

Cat. No.: **B1193767**

[Get Quote](#)

An analysis of clinical trial information indicates that "**ZBH**" is the stock ticker for Zimmer Biomet Holdings, a prominent medical technology company. They are actively sponsoring clinical trials for their knee replacement systems. This document outlines a representative clinical trial protocol based on publicly available information regarding studies of the Persona® Total Knee System.

## Application Notes: ZBH/P-TKA/001

Trial Title: A Prospective, Randomized, Multi-Center Study to Evaluate the Safety and Efficacy of the Persona® OsseoTi® Keel Cementless Total Knee Arthroplasty (TKA) System versus the Persona® Keel Cemented TKA System.

Introduction: Total knee arthroplasty is a standard procedure for end-stage knee osteoarthritis or rheumatoid arthritis.<sup>[1]</sup> The fixation of the implant to the bone is a critical factor for long-term success. While cemented fixation has been the gold standard, cementless fixation, which allows for biological ingrowth, is gaining traction. This study aims to compare the clinical outcomes, safety, and performance of a cementless knee system against a cemented system.  
<sup>[1][2]</sup>

## Study Objectives and Endpoints

The primary objective is to evaluate implant survivorship and clinical outcomes for the Persona® knee implants.<sup>[3]</sup>

| Endpoint Type | Endpoint                        | Time Frame        | Metric/Assessment Tool                                                        |
|---------------|---------------------------------|-------------------|-------------------------------------------------------------------------------|
| Primary       | Implant Survivorship            | 10 Years          | Revision surgery rate for any reason (aseptic loosening, infection, etc.)     |
| Secondary     | Clinical Performance & Function | 2 & 5 Years       | Oxford Knee Score (OKS), Knee Society Score (KSS), Range of Motion (ROM)      |
| Secondary     | Patient-Reported Outcomes       | 2 & 5 Years       | Patient satisfaction surveys, Quality of Life (SF-36)                         |
| Secondary     | Radiographic Analysis           | 1, 2, 5, 10 Years | Assessment of implant fixation, alignment, and radiolucent lines              |
| Safety        | Adverse Events                  | Throughout Study  | Incidence and severity of device-related and procedure-related adverse events |

## Experimental Protocols

### Patient Selection and Enrollment

A comprehensive screening process ensures the appropriate patient population is enrolled.

| Criteria Type      | Detailed Criteria                                                                                    |
|--------------------|------------------------------------------------------------------------------------------------------|
| Inclusion Criteria | 1. Age 18 years or older. <a href="#">[2]</a>                                                        |
|                    | 2. Diagnosis of osteoarthritis or rheumatoid arthritis warranting primary TKA. <a href="#">[1]</a>   |
|                    | 3. Patient is a candidate for either cemented or cementless knee replacement. <a href="#">[2]</a>    |
|                    | 4. Willing and able to provide informed consent and attend all follow-up visits. <a href="#">[3]</a> |
| Exclusion Criteria | 1. Active or suspected infection in the knee joint. <a href="#">[3]</a>                              |
|                    | 2. Previous major open surgery on the ipsilateral knee. <a href="#">[4]</a>                          |
|                    | 3. Known allergy to implant materials.                                                               |
|                    | 4. Significant neuromuscular or vascular disease affecting the limb. <a href="#">[3]</a>             |
|                    | 5. Body Mass Index (BMI) $\geq 45 \text{ kg/m}^2$ . <a href="#">[5]</a>                              |

## Surgical Protocol

Patients are randomized in a 1:1 ratio to one of two treatment arms. The study is designed as a single-blind trial, where the participant is unaware of the allocated treatment.[\[1\]](#)

- Arm A (Investigational): Implantation of the Persona OsseoTi Keel Cementless Total Knee System.
- Arm B (Control): Implantation of the Persona Keel Cemented Total Knee System.

All procedures will be performed by experienced orthopedic surgeons following standard surgical guidelines. Perioperative treatment, including anesthesia and pain management protocols, will be standardized across all study sites.[\[4\]](#)

## Post-Operative Follow-up and Data Collection

Participants will attend follow-up visits at specified intervals for clinical and radiographic evaluations.[\[2\]](#)[\[3\]](#)

| Visit | Time Point | Clinical Evaluation | Radiographic Evaluation | Patient-Reported Outcomes |
|-------|------------|---------------------|-------------------------|---------------------------|
| 1     | 6 Weeks    | Wound check, ROM    | N/A                     | Pain VAS                  |
| 2     | 6 Months   | KSS, ROM            | AP/Lateral X-rays       | OKS, SF-36                |
| 3     | 1 Year     | KSS, ROM            | AP/Lateral X-rays       | OKS, SF-36                |
| 4     | 2 Years    | KSS, ROM            | AP/Lateral X-rays       | OKS, SF-36                |
| 5     | 5 Years    | KSS, ROM            | AP/Lateral X-rays       | OKS, SF-36                |
| 6     | 10 Years   | KSS, ROM            | AP/Lateral X-rays       | OKS, SF-36                |

## Visualizations

### Clinical Trial Workflow

The diagram below illustrates the patient's journey from recruitment to the completion of the long-term follow-up.

[Click to download full resolution via product page](#)

Caption: Patient workflow for the **ZBH/P-TKA/001** clinical trial.

## Study Endpoint Hierarchy

This diagram outlines the relationship between the primary, secondary, and safety endpoints of the study.



[Click to download full resolution via product page](#)

Caption: Hierarchy of primary, secondary, and safety endpoints.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Zimmer BiometâFAIR USE®s Knee System Study: A Potential Game-Changer in Orthopedics - TipRanks.com [tipranks.com]
- 2. lvhn.org [lvhn.org]
- 3. Knee Replacement for Osteoarthritis · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Study Assessing Pain Relief After Replacement of the Knee | Clinical Research Trial Listing [centerwatch.com]

- To cite this document: BenchChem. [ZBH clinical trial protocol for knee replacement]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1193767#zhb-clinical-trial-protocol-for-knee-replacement\]](https://www.benchchem.com/product/b1193767#zhb-clinical-trial-protocol-for-knee-replacement)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)